Tert-butyl 1,2-diazinane-1-carboxylate hydrochloride
Description
Properties
Molecular Formula |
C9H19ClN2O2 |
|---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
tert-butyl diazinane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10-11;/h10H,4-7H2,1-3H3;1H |
InChI Key |
ACTYQOBZVYRORW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCN1.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Tert-butyl 1,2-diazinane-1-carboxylate Hydrochloride
General Synthetic Strategy
The synthesis of this compound generally involves the following key steps:
- Formation of the diazinane ring system from hydrazine or related nitrogen-containing precursors.
- Introduction of the tert-butyl carbamate protecting group (Boc protection) on the nitrogen.
- Conversion to the hydrochloride salt to enhance stability and isolate the compound in a crystalline form.
Specific Synthetic Routes and Conditions
Hydrogenation and Boc Protection Route
One well-documented method involves the hydrogenation of a protected diazepane precursor followed by Boc protection:
- Starting material: 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate.
- Reaction conditions: Hydrogenation using palladium on activated charcoal catalyst in methanol at room temperature (20 °C) under atmospheric pressure (760 Torr) for 3 hours.
- Outcome: Removal of the benzyl protecting group yielding tert-butyl 1,2-diazinane-1-carboxylate.
- Yield: High, approximately 96% reported.
- Reference: Toya et al., Bioorganic and Medicinal Chemistry, 2002.
This method highlights the efficiency of catalytic hydrogenation in deprotecting benzyl groups while preserving the tert-butyl carbamate functionality.
Boc Protection of Hydrazine Derivatives
An alternative approach starts from hydrazine derivatives:
- React N-methylhydrazine with di-tert-butyl dicarbonate in isopropanol to form di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate.
- Subsequent reaction with tert-butyl acrylate under basic conditions (10% NaOH) at 60 °C for 24 hours leads to ring closure and formation of Boc-protected diazinane derivatives.
- Purification via flash chromatography yields the desired compounds.
- This method allows for functionalization and ring formation in a controlled manner.
- Reference: Supplementary data from Royal Society of Chemistry.
Green and Facile Multi-step Synthesis via Azetidine Intermediates
A more recent and environmentally friendly synthesis involves:
- Starting from commercially available 2-(chloromethyl)oxirane and benzylamine to form 1-benzylazetidin-3-ol.
- Reduction and Boc protection steps yield tert-butyl 3-hydroxyazetidine-1-carboxylate.
- Oxidation using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) affords tert-butyl 3-oxoazetidine-1-carboxylate.
- Wittig reaction and further transformations lead to tert-butyl 1,2-diazinane-1-carboxylate derivatives.
- This route emphasizes green chemistry principles with cost-effective and scalable steps.
- Yield for key intermediates often exceeds 90%.
- Reference: PMC article on green synthesis of quaternary heterocyclic intermediates.
Comparative Data Table of Preparation Methods
Analysis of Preparation Methods
Hydrogenation Route (Method 1): This method is straightforward with high yield and uses mild conditions. It requires a benzyl-protected diazepane precursor, which may involve prior synthesis steps. The use of palladium on charcoal is standard in hydrogenation reactions, providing clean deprotection without affecting the Boc group.
Hydrazine Derivative Route (Method 2): This approach allows for the direct formation of Boc-protected diazinane rings from hydrazine derivatives. The reaction conditions are moderate, but the process requires careful control of base and temperature to ensure ring closure and avoid side reactions.
Green Multi-step Route (Method 3): This recent method emphasizes sustainability and cost-effectiveness. Using commercially available and inexpensive starting materials, it applies green oxidation and avoids hazardous reagents. The multi-step nature requires careful purification at each stage but offers scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,2-diazinane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butyl group or the diazinane ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Tert-butyl 1,2-diazinane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1,2-diazinane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein conformation, or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, tert-butyl 1,2-diazinane-1-carboxylate hydrochloride is compared below with structurally or functionally related compounds, such as benzalkonium chloride (BAC-C12) and alkyltrimethylammonium derivatives. Key parameters include critical micelle concentration (CMC), solubility, and synthetic utility.
Table 1: Comparative Physicochemical Properties
Key Findings
Functional Group Influence: Unlike BAC-C12 and alkyltrimethylammonium salts, this compound lacks a long alkyl chain, rendering it non-surfactant. Instead, its utility lies in nitrogen-heterocycle synthesis. The hydrochloride counterion improves solubility in polar solvents compared to non-ionic analogs like tert-butyl 1,2-diazinane-1-carboxylate.
Synthetic Advantages :
- The tert-butyl carbamate (Boc) group in the compound allows for selective deprotection under mild acidic conditions (e.g., HCl/dioxane), unlike alkyltrimethylammonium derivatives, which require harsher hydrolysis .
- Compared to simpler amines (e.g., piperidine), the diazinane ring’s bicyclic structure reduces ring strain, enhancing thermal stability during reactions.
Environmental and Safety Profile :
- BAC-C12 exhibits antimicrobial activity but is environmentally persistent, with CMC-driven toxicity in aquatic systems . In contrast, this compound is less ecotoxic due to its lack of surfactant properties and rapid degradation post-deprotection.
Methodological Consistency :
- While BAC-C12’s CMC determination shows methodological consistency (e.g., spectrofluorometry vs. tensiometry yielding 8.3 vs. 8.0 mM ), such methods are inapplicable to this compound, emphasizing the need for context-specific characterization.
Biological Activity
Tert-butyl 1,2-diazinane-1-carboxylate hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
This compound is characterized by the presence of a diazinane ring, which contributes to its unique chemical properties. The molecular formula is C9H16ClN2O2, and it has a molecular weight of approximately 220.69 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
While specific mechanisms for this compound are not extensively documented, compounds with similar structures often interact with receptors involved in neurotransmission and inflammatory pathways. Research suggests that diazinane derivatives may modulate the activity of sigma receptors, which play crucial roles in pain management and neuroprotection .
Therapeutic Potential
Preliminary studies indicate that this compound may exhibit several biological activities:
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Analgesic Properties : Potential interactions with sigma receptors suggest analgesic effects, making it a candidate for pain relief therapies.
- Neuroprotective Effects : The compound may protect neuronal cells from damage due to oxidative stress or excitotoxicity.
Data Table: Comparison of Biological Activities
| Activity Type | Mechanism | Reference Source |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Analgesic | Sigma receptor modulation | |
| Neuroprotective | Protection against oxidative stress |
Study 1: Anti-inflammatory Activity
A study conducted on a series of diazinane derivatives showed that this compound exhibited significant anti-inflammatory effects in vitro. The compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages, resulting in a marked decrease in TNF-alpha production .
Study 2: Analgesic Effects
In another investigation focused on pain models in rodents, this compound demonstrated dose-dependent analgesic effects. The compound was administered prior to nociceptive stimuli, leading to reduced pain responses compared to control groups .
Safety and Toxicology
As with many chemical compounds undergoing research, safety data for this compound remains limited. Preliminary toxicity assessments indicate that while the compound shows promise for therapeutic applications, further studies are necessary to evaluate its safety profile comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
